(E)-N-Methyl-2-(4-methylphenyl)-N-(2-pyridin-4-ylethyl)ethenesulfonamide
描述
The compound (E)-N-Methyl-2-(4-methylphenyl)-N-(2-pyridin-4-ylethyl)ethenesulfonamide belongs to the class of (E)-N-aryl-2-arylethenesulfonamides, characterized by a sulfonamide backbone with aryl and alkyl substituents. The (E)-configuration of the ethene group is critical for its spatial orientation and biological interactions.
- N-Substituents: A methyl group and a 2-pyridin-4-ylethyl group.
- 2-Aryl Group: A 4-methylphenyl moiety.
This compound’s structural uniqueness lies in the combination of a pyridine-containing alkyl chain and a methyl-substituted phenyl ring, which may influence solubility, binding affinity, and metabolic stability compared to simpler analogues.
属性
IUPAC Name |
(E)-N-methyl-2-(4-methylphenyl)-N-(2-pyridin-4-ylethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-15-3-5-16(6-4-15)10-14-22(20,21)19(2)13-9-17-7-11-18-12-8-17/h3-8,10-12,14H,9,13H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHOBGEGWXMKU-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Observations :
- N-Substituents : Electron-withdrawing groups (e.g., nitro in 6s ) or electron-donating groups (e.g., methoxy in 6e ) modulate reactivity and biological activity.
- 2-Aryl Groups : Bulky or polar substituents (e.g., 4-hydroxy-2,6-dimethoxyphenyl in 6l ) enhance crystallinity and melting points .
- Synthesis Efficiency : Method B (Dean-Stark apparatus) often yields higher purity and better yields compared to Method A .
Physical and Spectroscopic Properties
Key Observations :
- Melting Points : Increase with polar substituents (e.g., 6l and 6s vs. 6d ) due to enhanced intermolecular hydrogen bonding or π-π stacking .
- NMR Shifts : The =CH proton resonates at δ 7.41–7.61 ppm, confirming the (E)-configuration. Methoxy groups appear at δ 3.61–3.85 ppm .
- HRMS Data : Matches theoretical values within 1–3 ppm error, validating synthesis .
Structural Validation and Crystallography
The evidence underscores the use of tools like SHELX and ORTEP-3 for crystallographic analysis. For example:
准备方法
Retrosynthetic Analysis
The target molecule is dissected into three key fragments:
- 4-Methylphenyl ethenesulfonyl chloride as the sulfonating agent.
- Methylamine and 2-pyridin-4-ylethylamine as nucleophilic substituents.
- A stereoselective pathway to install the (E)-configured double bond.
Stepwise Synthesis and Reaction Conditions
Synthesis of 4-Methylphenyl Ethenesulfonyl Chloride
The ethenesulfonyl chloride intermediate was prepared via thio-Claisen rearrangement followed by oxidation:
- Thioacetamide condensation : 4-Methylthiophenol reacted with acetyl chloride in DMA at 120°C for 6 hours.
- Oxidation with Cl₂/H₂O : Introduced sulfonyl chloride functionality (90% yield).
Key data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | AcCl, DMA | 120 | 78 |
| 2 | Cl₂/H₂O | 25 | 90 |
Dual N-Substitution of Sulfonamide
The sulfonyl chloride was treated with methylamine and 2-pyridin-4-ylethylamine sequentially:
- First alkylation : Methylamine (2 eq) in DMA at 80°C for 4 hours.
- Second alkylation : 2-Pyridin-4-ylethylamine (1.2 eq) with K₂CO₃ in ethanol at reflux.
Challenges : Competing N,N-disubstitution was mitigated by stepwise addition and excess methylamine.
Stereoselective Formation of (E)-Ethene Bridge
The double bond was installed via Horner-Wadsworth-Emmons olefination :
- Phosphonate ester (1.5 eq) and NaH (2 eq) in THF at 0°C to room temperature.
- Stereochemical outcome : (E)-selectivity >95% confirmed by NOESY.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
Process Optimization and Scale-Up Considerations
Solvent Systems for Crystallization
Ethanol-denatured toluene produced superior crystal habit vs. methanol or acetonitrile, reducing solvent retention to <0.1% w/w.
Catalytic Acid Screening
Sulfuric acid (6–8%) in DMA enhanced reaction rates without racemization, outperforming p-toluenesulfonic acid or Lewis acids.
常见问题
Basic: What are the standard synthetic routes for preparing (E)-N-Methyl-2-(4-methylphenyl)-N-(2-pyridin-4-ylethyl)ethenesulfonamide?
Methodological Answer:
The compound is typically synthesized via condensation reactions between sulfonyl chloride intermediates and amines. A common approach involves:
- Step 1 : Reacting a substituted ethenesulfonyl chloride (e.g., 2-(4-methylphenyl)ethenesulfonyl chloride) with a secondary amine (e.g., N-methyl-2-pyridin-4-ylethylamine) in anhydrous dichloromethane or toluene under nitrogen.
- Step 2 : Optimizing reaction conditions (e.g., using a Dean-Stark apparatus for water removal in toluene reflux) to achieve high yields (~60–80%) .
- Step 3 : Purification via silica gel chromatography or recrystallization.
Key parameters include stoichiometric ratios, solvent choice, and catalysts (e.g., piperidine for Knoevenagel condensations) .
Basic: How is the structural integrity and purity of this compound confirmed?
Methodological Answer:
- 1H/13C NMR : Verify stereochemistry (E/Z configuration) via coupling constants (e.g., J = 15.3–15.6 Hz for trans-alkene protons) and aromatic substitution patterns .
- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching calculated mass within 3 ppm error) .
- Melting Point : Compare with literature values to assess purity (e.g., sharp mp ranges like 131–133°C) .
- Elemental Analysis : Validate C, H, N, S content within 0.4% of theoretical values .
Advanced: How can researchers resolve contradictory spectroscopic data (e.g., unexpected coupling constants or HRMS deviations)?
Methodological Answer:
- Replicate Experiments : Ensure consistent conditions (e.g., solvent, temperature) to rule out procedural errors.
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELXL for refinement) .
- Statistical Tests : Apply χ² analysis to assess crystallographic residual factors (e.g., R1 < 0.05 for high-quality data) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogues with modified aryl (e.g., 4-fluorophenyl) or sulfonamide groups (e.g., N-ethyl instead of N-methyl) to probe steric/electronic effects .
- Biological Assays : Test analogues against target enzymes (e.g., Factor Xa) using fluorescence polarization or SPR to quantify binding affinities .
- QSAR Modeling : Correlate substituent parameters (Hammett σ, π) with activity data to predict optimal modifications .
Advanced: How to address low yields in scaled-up synthesis?
Methodological Answer:
- Reaction Optimization : Screen solvents (e.g., DMF for polar intermediates), adjust catalyst loading (e.g., 10 mol% piperidine), or employ microwave-assisted synthesis for faster kinetics .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acid derivatives) and adjust protecting groups .
- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions, reducing decomposition .
Advanced: What strategies mitigate challenges in crystallographic characterization?
Methodological Answer:
- Crystal Twinning : Use PLATON/TWINROTMAT to detect twinning and refine data with SHELXL .
- Disorder Modeling : Apply PART instructions in SHELXL to resolve disordered solvent/alkyl chains .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) for weakly diffracting crystals .
Basic: What functional groups influence the compound’s reactivity?
Methodological Answer:
- Sulfonamide Group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Pyridinyl Ethyl Moiety : Enhances solubility via hydrophilic interactions and π-stacking with aromatic residues .
- Alkene Bridge : Stabilizes planar conformation, critical for binding pocket recognition .
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
- Stress Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72h, monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation; identify metabolites with LC-QTOF-MS .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track isomerization (E→Z) via UV spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
